molecular formula C12H10N2O B1666509 Fenazox CAS No. 495-48-7

Fenazox

Cat. No.: B1666509
CAS No.: 495-48-7
M. Wt: 198.22 g/mol
InChI Key: GAUZCKBSTZFWCT-YPKPFQOOSA-N
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Description

Fenazox, also known as azoxybenzene, is an organic compound with the molecular formula C12H10N2O. It is characterized by a yellow, low-melting solid appearance and is known for its planar C2N2O core structure. This compound has been used historically as an insecticide to control aphids and other sucking insects .

Chemical Reactions Analysis

Fenazox undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form azoxybenzene derivatives.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: this compound can undergo substitution reactions where one of the phenyl groups is replaced by other substituents.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium arsenite for reduction.

    Major Products: The major products formed from these reactions include azobenzene, aniline, and substituted azoxybenzenes.

Comparison with Similar Compounds

Fenazox is similar to other azoxy compounds, but it has unique properties that distinguish it:

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

oxido-phenyl-phenyliminoazanium
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InChI

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H
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InChI Key

GAUZCKBSTZFWCT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-]
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Molecular Formula

C12H10N2O
Record name AZOXYBENZENE
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Molecular Weight

198.22 g/mol
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Physical Description

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C
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Density

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C
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Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES

CAS No.

495-48-7, 20972-43-4, 21650-65-7
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Melting Point

97 °F (NTP, 1992), 36 °C
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Synthesis routes and methods I

Procedure details

A solution containing 10 g of nitrobenzene, 1.27 g of tetramethylammonium hydroxide dihydrate and 1 g of benzonitrile was stirred at 60° C. with nitrogen bubbled into the solution via a syringe needle for 1 hour. Analysis of a sample of the reaction product by HPLC revealed N-(4-nitrophenyl)-benzamide was produced in 45% yield and azoxybenzene was generated in 22% yield based on tetramethylammonium hydroxide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

The reduction reaction was carried out in the same manner as set forth in Example 6 except for using a mixture of 1.0 mmol of o-methyl nitrobenzene and 1.0 mmol of o-ethyl nitrobenzene instead of using nitrobenzene alone, and using 19.5 mg (the amount required for swelling of the reactant in 100%) of Polymer supported reagent-2, and thereby an azoxybenzene derivative of a symmetrical structure and an azoxybenzene derivative of an asymmetrical structure were obtained as a main product, respectively.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

0.204 mL (2.0 mmol) of nitrobenzene and either of 17.2 mg (the amount required for swelling of the reactant, nitrobenzene, in 100%) of Polymer supported reagent-1 synthesized in Example 3 or 14 mg (the amount required for swelling of the reactant, nitrobenzene, in 100%) of Polymer supported reagent-2 synthesized in Example 4 were put into a 50 mL, two-neck flask equipped with a water cooler, and the resulting mixture was stirred at a nitrogen atmosphere for 20 minutes to swell the the polymer supported reagent with the reactant. To this were added 0.262 g (4.0 mmol) of Zn powders, 0.214 g (4.0 mmol) of NH4Cl, and 15 mL of distilled water, and then the reduction reaction was conducted at 80° C. for 200 minutes. After the completion of the reaction, 30 mL of an organic solvent, EA was added thereto and stirred at room temperature for 30 minutes. The resulting mixture was then filtered to separate firstly the solid mixture and the liquid mixture solution. The liquid mixture solution as obtained was put into a separating funnel to separate a water layer and an EA layer. To the separated water layer was added 20 mL of EA and stirred to extract the product remained in the water layer. This procedure was repeated 3 times. To the EA solution as combined was added 1.0 g of anhydrous magnesium sulfate and the resulting mixture was stirred for 30 minutes and then filtered. From the filtered EA solution, an excessive amount of EA was evaporated by using an evaporator to obtain azoxybenzene as a main product.
Quantity
0.204 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
organic solvent
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.214 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.262 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The reduction reaction was carried out in the same manner as set forth in Example 6 except for using a mixture of 1.0 mmol of nitrobenzene and 1.0 mmol of o-methyl nitrobenzene instead of using nitrobenzene alone, and using 17 mg (the amount required for swelling of the reactant, i.e., the mixture, in 100%) of Polymer supported reagent-2, and thereby an azoxybenzene derivative of a symmetrical structure and an azoxybenzene derivative of an asymmetrical structure were obtained as a main product, respectively.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The reduction reaction was carried out in the same manner as set forth in Example 6 except for using a mixture of 1.0 mmol of nitrobenzene and 1.0 mmol of o-ethyl nitrobenzene instead of using nitrobenzene alone, and using 16.5 mg (the amount required for swelling of the reactant, i.e., the mixture, in 100%) of Polymer supported reagent-2, and thereby an azoxybenzene derivative of a symmetrical structure and an azoxybenzene derivative of an asymmetrical structure were obtained as a main product, respectively. Besides, a small amount of an azobenzene derivative of a symmetrical structure was also synthesized.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Fenazox based on the provided research?

A1: The research primarily focuses on this compound as a pesticide, particularly its application in tomato cultivation [, , ]. It investigates aspects like residue behavior on plants, degradation pathways, and potential risks associated with its use in agriculture.

Q2: How does this compound behave on tomato plants after application?

A2: Studies show that this compound applied to tomato plants undergoes degradation, with a half-life of 1.4 days on fruits and 2.3 days on leaves []. This degradation follows first-order reaction kinetics, suggesting a time-dependent breakdown process.

Q3: What are the identified metabolites of this compound in tomato plants?

A3: Research indicates that this compound undergoes biotransformation in tomato plants, leading to metabolites like o-hydroxyazobenzene, o-hydroxyaniline, and p-hydroxyaniline []. The proposed pathway involves enzymatic or non-enzymatic conversion to o-hydroxyazobenzene, followed by reductive cleavage to yield the aniline derivatives.

Q4: Are there concerns regarding this compound residues on harvested tomatoes?

A4: Yes, the research emphasizes the importance of waiting periods after this compound application to ensure food safety []. Recommended waiting periods vary depending on the application method and dosage, ranging from 4 to 14 days, to minimize residue levels on harvested tomatoes.

Q5: Beyond tomatoes, what other plants were studied in the context of this compound application?

A5: The research mentions investigations into this compound residue behavior on cucumber and ornamental plants, alongside tomatoes []. This suggests a broader application of this pesticide in agriculture, prompting the need for understanding its fate and potential risks across various crops.

Q6: What are the potential routes of human exposure to this compound residues?

A6: The research highlights dermal exposure as a primary concern for individuals involved in greenhouse cultivation and harvesting where this compound is used []. While inhalation is also considered a possible route, dermal contact appears to pose a greater risk based on the study findings.

Q7: Is there evidence of this compound impacting human health beyond pesticide exposure?

A7: Interestingly, one study explored the use of Amfenac Sodium, a formulation containing this compound, as a treatment for temporomandibular arthrosis []. While this indicates a potential medicinal application, the research primarily focuses on its efficacy in pain management and doesn't delve into detailed pharmacological mechanisms.

Q8: Are there studies investigating the combined effects of this compound with other drugs?

A8: Yes, one study explored the combined effect of Amfenac Sodium (this compound) with Ethyl loflazepate for treating temporomandibular disorders []. This highlights the potential for combination therapies involving this compound and warrants further investigation into potential synergistic effects or interactions.

Q9: What analytical methods were employed to study this compound and its metabolites?

A9: The research mentions utilizing gas chromatography for the detection and quantification of this compound residues on plant surfaces []. This technique, coupled with appropriate sample preparation methods, enables sensitive analysis of the pesticide and facilitates monitoring its degradation over time.

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